[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride
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Overview
Description
[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique structure and properties, which make it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidine]-4’-carboxamide monohydrochloride typically involves the reaction of bipiperidyl-carbonyl chloride with an appropriate amine under controlled conditions. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of [1,4’-Bipiperidine]-4’-carboxamide monohydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidine]-4’-carboxamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Irinotecan Hydrochloride: A similar compound with a different functional group, used as an anticancer agent.
Camptothecin: Another related compound with potent antitumor activity.
Uniqueness
[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
83833-30-1 |
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Molecular Formula |
C11H22ClN3O |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H21N3O.ClH/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14;/h13H,1-9H2,(H2,12,15);1H |
InChI Key |
CTEWZIUZVUFNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCNCC2)C(=O)N.Cl |
Related CAS |
83732-56-3 |
Origin of Product |
United States |
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